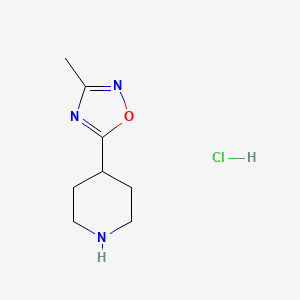

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Descripción

Its molecular formula is C₈H₁₃N₃O·HCl (MW: 203.67 g/mol) . The oxadiazole ring contributes to its stability and hydrogen-bonding capacity, while the methyl group enhances lipophilicity. Despite its structural simplicity, this compound serves as a critical building block in medicinal chemistry, as evidenced by its use in synthesizing antimalarial candidates (e.g., compounds 72 and 73 in ) .

Propiedades

IUPAC Name |

3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSYIKRBUQPSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795310-80-4 | |

| Record name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Example: NaOH/DMSO Superbase Medium (Baykov et al., 2017)

- Reagents: Amidoximes + methyl/ethyl esters of carboxylic acids.

- Conditions: Room temperature, 4–24 h, moderate to high yields (11–90%).

- Advantages: Simplified purification, broad substrate scope, environmentally friendly.

Example: Vilsmeier Reagent Activation (Zarei et al.)

- Reagents: Carboxylic acids + amidoximes + Vilsmeier reagent.

- Conditions: Reflux, yields 61–93%.

- Significance: Efficient for diverse substitutions, scalable.

Summary of Key Parameters and Data

| Synthetic Method | Typical Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime + acyl chloride cyclization | Reflux in THF or toluene | 50–97% | Straightforward, high yield | Harsh conditions, purification challenges |

| Microwave-assisted amidoxime cyclization | Solvent-free or minimal solvent | 40–90% | Rapid, eco-friendly | Substrate scope limited by reactivity |

| Amidoxime + ester + Vilsmeier reagent | Reflux in DMSO or similar | 61–93% | One-pot, versatile | Reagent cost, reaction time varies |

| Nitrile oxide cycloaddition | Thermal or catalytic | 30–50% | Access to diverse derivatives | Low yield, long reaction times |

Notes on Salt Formation and Final Compound Isolation

Post-synthesis, the free base oxadiazole derivative is typically converted into its hydrochloride salt by treatment with HCl in alcohols or diethyl ether, followed by precipitation. Melting points (~260–263°C) and purity are confirmed via standard techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacophore Development : The compound is studied for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that the compound can induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and Bax .

Pharmaceuticals

Intermediate in Drug Synthesis : 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique properties facilitate the development of drugs targeting specific diseases .

Materials Science

Novel Material Development : The unique structure of this compound makes it suitable for creating novel materials with specialized properties, such as enhanced conductivity or fluorescence. This application is particularly relevant in fields such as electronics and photonics.

Antimicrobial Properties

Compounds containing the oxadiazole moiety have demonstrated antibacterial activity against various pathogens. Studies have shown significant growth inhibition against ESKAPE pathogens, indicating potential for therapeutic applications in treating infections.

Enzyme Inhibition

Molecular docking studies suggest that this compound can effectively inhibit enzymes linked to cancer progression. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Case Study on Anticancer Activity

A derivative similar to this compound was tested against MCF-7 breast cancer cells. The study found that the compound significantly reduced cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study on Antimicrobial Activity

In a study assessing the antibacterial properties of oxadiazole derivatives against ESKAPE pathogens, several compounds demonstrated significant inhibition zones in disk diffusion assays. The most effective compounds were further analyzed for their minimum inhibitory concentrations (MIC), revealing promising results for future therapeutic applications .

Mecanismo De Acción

The mechanism by which 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Substituent Effects: Methyl (Target Compound): Balances lipophilicity and metabolic stability. The compact size minimizes steric hindrance, favoring interactions with biological targets . Isopropyl (): Enhances hydrophobicity and may improve CNS penetration due to higher logP .

Physicochemical Properties :

Synthetic Utility :

- The target compound was used to synthesize antimalarial derivatives via alkylation reactions (), demonstrating its versatility as a piperidine-containing scaffold .

Actividad Biológica

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

- Molecular Formula : C9H16ClN3O

- Molecular Weight : 217.69 g/mol

- CAS Number : 1361112-08-4

The mechanism by which this compound exerts its biological effects is linked to its interaction with various cellular targets. Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of p53 pathways .

Anticancer Properties

-

Cytotoxicity : Studies have shown that derivatives of oxadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Compounds similar to this compound displayed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .

- Molecular Interactions : The structural features of oxadiazoles contribute to their ability to interact with biological macromolecules. For example, molecular docking studies have demonstrated strong hydrophobic interactions between oxadiazole derivatives and target proteins involved in cancer progression .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies indicate that oxadiazole derivatives can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Data Table: Biological Activity Overview

Case Studies

- Study on Oxadiazole Derivatives : A study published in MDPI highlighted the anticancer activity of various oxadiazole derivatives, including those related to piperidine structures. The findings indicated that modifications in chemical structure could enhance cytotoxic efficacy against specific cancer cell lines .

- Antimicrobial Screening : Another study investigated a library of oxadiazole compounds for their antimicrobial properties against P. falciparum, revealing promising candidates with significant inhibitory effects on the pathogen's growth .

Q & A

Q. What causes batch-to-batch variability in synthesis, and how is it mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.